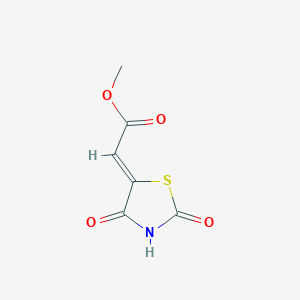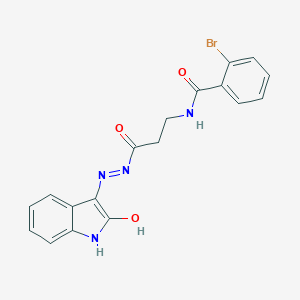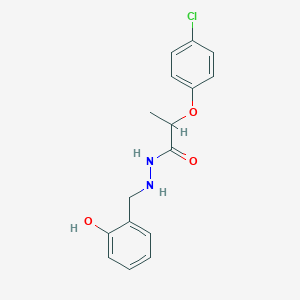
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide, also known as CBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide involves the reaction of 4-chlorophenol with 2-bromo-1-(2-hydroxyphenyl)propan-1-one to form the intermediate 2-(4-chlorophenoxy)-1-(2-hydroxyphenyl)propan-1-one. This intermediate is then reacted with hydrazine hydrate to yield the final product.
Starting Materials
4-chlorophenol, 2-bromo-1-(2-hydroxyphenyl)propan-1-one, hydrazine hydrate
Reaction
Step 1: 4-chlorophenol is reacted with 2-bromo-1-(2-hydroxyphenyl)propan-1-one in the presence of a base such as potassium carbonate to form the intermediate 2-(4-chlorophenoxy)-1-(2-hydroxyphenyl)propan-1-one., Step 2: The intermediate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to yield the final product 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and metabolism.
Effets Biochimiques Et Physiologiques
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide for lab experiments is that it is relatively easy to synthesize and purify. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is also stable under normal lab conditions and can be stored for extended periods of time. However, one limitation of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is that it may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide research, including the development of more potent and selective 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide analogs, the investigation of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's effects on other diseases, and the exploration of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's mechanism of action at the molecular level. Additionally, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's potential as a therapeutic agent in combination with other drugs or therapies should be further explored.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to improve cognitive function and reduce amyloid beta accumulation.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-9,11,18,20H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUCDCBPLUQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)
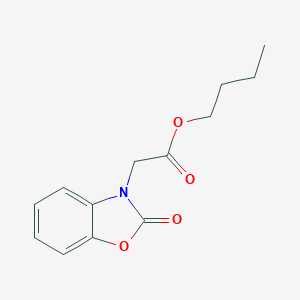
![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
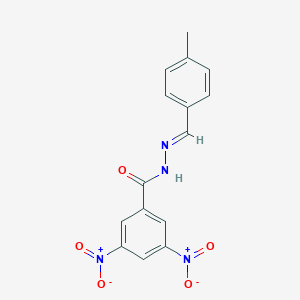
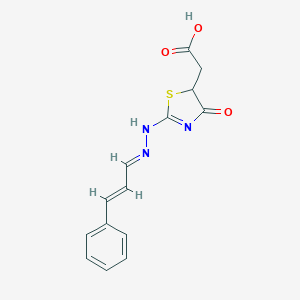
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
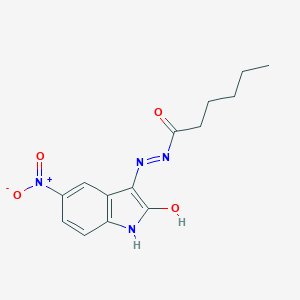
![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
